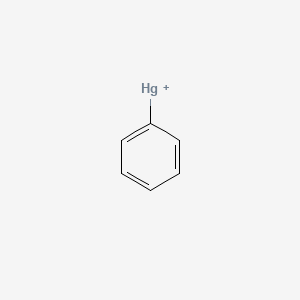

Phenylmercury(1+)

Description

Propriétés

IUPAC Name |

phenylmercury(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H;/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODKAQWWZBLGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Hg+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Agricultural Applications

Fungicides

Phenylmercury compounds are extensively used as fungicides in agriculture. They are effective against various fungal diseases, particularly in crops like rice. For instance, phenylmercury foliar dusts are employed to control rice blast disease, which is a significant threat to rice production. These compounds act by inhibiting fungal growth and are applied to seeds and soil to prevent disease outbreaks .

Seed Treatment

Phenylmercury salts are also used as seed dressings. They help in protecting seeds from fungal infections during storage and germination. The application of these compounds can improve crop yield by ensuring healthy seedling development .

Pharmaceutical Applications

Antimicrobial Properties

Phenylmercury(1+) compounds exhibit antimicrobial properties, making them useful in pharmaceutical formulations. They have been studied for their effectiveness against various bacterial strains, contributing to the development of new antibacterial therapies. For example, research has indicated that mercury-based complexes can combat microbial resistance due to their unique reactivity and mechanisms of action .

Clinical Use in Treatments

Historically, phenylmercury compounds have been utilized in medical treatments for their antiseptic properties. Although their use has declined due to toxicity concerns, they were once common in formulations aimed at treating infections and other medical conditions .

Industrial Applications

Catalysts in Polymer Production

Phenylmercury(1+) compounds serve as catalysts in the synthesis of polyurethane polymers. These materials are essential for producing coatings, adhesives, sealants, and elastomers used across various industries. The catalytic properties of phenylmercury facilitate the polymerization process, enhancing the efficiency of manufacturing operations.

Manufacturing Processes

In addition to their role as catalysts, phenylmercury compounds are involved in the production of electronic components and other consumer products. Their ability to stabilize reactions makes them valuable in manufacturing processes where precise chemical control is required.

Toxicological Considerations

Despite their applications, phenylmercury(1+) compounds pose significant health risks due to their toxicity. Chronic exposure can lead to serious health issues such as neurological damage and renal failure. Case studies have documented instances of mercury poisoning resulting from the ingestion of mercury salts used as laxatives or through contaminated food sources .

Case Study: Mercury Toxicity

A notable case involved chronic exposure to phenylmercury leading to acrodynia—a rare syndrome characterized by severe irritability and painful symptoms in children exposed to mercury compounds. This highlights the need for careful monitoring and regulation of mercury-containing substances in both agricultural and industrial settings .

Data Summary Table

| Application Area | Specific Use | Example Compound | Health Risks |

|---|---|---|---|

| Agriculture | Fungicides | Phenylmercury acetate | Toxicity leading to neurological damage |

| Seed treatment | Phenylmercury salts | Chronic exposure risks | |

| Pharmaceuticals | Antimicrobial formulations | Mercury-based complexes | Potential for toxicity |

| Industrial | Catalysts for polymer production | Phenylmercury 2-ethylhexanoate | Health hazards from exposure |

Analyse Des Réactions Chimiques

Substitution Reactions

Phenylmercury(1+) undergoes ligand exchange reactions with nucleophiles, forming stable complexes or precipitates.

Reaction with Halides:

In aqueous solutions, phenylmercury(1+) reacts with halides () to form insoluble phenylmercuric halides:

This reaction is pH-dependent, with faster rates under acidic conditions .

Mercuration of Aromatic Compounds:

Phenylmercury(1+) participates in electrophilic aromatic substitution. For example, it reacts with phenol in the presence of acetic acid to form ortho-mercurated phenol derivatives:

The acetate ligand () is displaced during the reaction .

Redox Reactions

Phenylmercury(1+) can be oxidized or reduced depending on the reaction environment.

Oxidation to Divalent Mercury:

In the presence of strong oxidizers (e.g., ), phenylmercury(1+) is oxidized to inorganic mercury(II) species:

This pathway is significant in environmental degradation .

Reduction to Elemental Mercury:

Reducing agents (e.g., ) facilitate the reduction of phenylmercury(1+) to elemental mercury ():

This reaction is critical in mercury remediation technologies .

Photolytic Decomposition

Sunlight irradiation induces cleavage of the phenyl-mercury bond, yielding inorganic mercury compounds:

Under UV Light (253.7 nm):

Photolysis in aqueous media produces mercury(I) oxide () and benzene .

Environmental Photodegradation:

Field studies show that phenylmercury(1+) compounds degrade 25% within 10 hours under sunlight, forming mercuric sulfide () in sulfur-rich environments .

Thermal Decomposition

Heating phenylmercury(1+) salts above 250°C releases toxic mercury vapors:

This poses significant hazards during industrial processing .

Reactivity with Sulfur Compounds

Phenylmercury(1+) reacts with sulfhydryl groups () in proteins and enzymes, forming stable thiolate complexes:

This interaction underlies its historical use as a fungicide and bacteriostat .

Research Findings

-

Environmental Persistence : Phenylmercury(1+) degrades slowly in neutral water ( days) but rapidly in acidic or sulfide-rich environments .

-

Toxicity Mechanism : Binding to cellular thiols disrupts enzyme function, leading to oxidative stress and apoptosis .

-

Analytical Detection : Quantification via HPLC coupled with atomic absorption spectroscopy achieves detection limits of 0.1 ppb .

This synthesis of experimental data underscores the complex reactivity of phenylmercury(1+), highlighting its environmental and toxicological significance.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Chemical Comparison

| Compound | Formula | Mercury Oxidation State | Key Functional Groups | Solubility in Water |

|---|---|---|---|---|

| Phenylmercury(1+) | C₆H₅Hg⁺ | +1 | Aromatic phenyl | Low (varies by anion) |

| Methylmercury(1+) | CH₃Hg⁺ | +1 | Methyl | Moderate |

| Mercuric chloride | HgCl₂ | +2 | Chloride | High |

| p-Hydroxymercuribenzoate (pHMB) | C₇H₅HgO₃⁻ | +1 | Para-hydroxyphenyl | Moderate |

- Key Differences: Phenylmercury(1+) lacks polar substituents on the aromatic ring, unlike pHMB, which has a para-hydroxyl group enhancing its interaction with biological sulfhydryl (-SH) groups .

Enzyme Interactions

Microbial Resistance

- Bacterial isolates exhibit 8–32-fold higher resistance to phenylmercury acetate compared to HgCl₂, attributed to organomercury lyase enzymes that cleave the Hg–C bond .

- Volatilization rates of phenylmercury acetate in Bacillus species are lower than those of methylmercury chloride, indicating slower biodegradation .

Toxicity and Environmental Impact

Table 2: Toxicity and Regulatory Profiles

| Compound | Acute Toxicity (LD₅₀, rat oral) | Environmental Persistence | Regulatory Status (EU) |

|---|---|---|---|

| Phenylmercury acetate | 41 mg/kg | Moderate (volatilizes partially) | Restricted (Annex XVII) |

| Methylmercury chloride | 23 mg/kg | High (bioaccumulates) | Banned |

| Mercuric chloride | 1–5 mg/kg | High | Restricted |

- Critical Notes: Phenylmercury(1+) compounds are less acutely toxic than inorganic Hg²⁺ but share similar mechanisms of renal and gastrointestinal damage . The EU restricts phenylmercury derivatives (e.g., phenylmercury neodecanoate, acetate) in polyurethane production due to bioaccumulation risks .

Industrial and Regulatory Considerations

- Catalytic Use: Phenylmercury(1+) compounds were historically used in polyurethane synthesis but are now replaced by less toxic alternatives due to REACH regulations .

Q & A

Q. What methodological approaches ensure reproducible synthesis of phenylmercury(1+) compounds?

To achieve reproducibility, document reaction conditions (solvents, stoichiometry, temperature), and employ standardized characterization techniques. For novel compounds, provide NMR, elemental analysis, and high-resolution mass spectrometry (HRMS) data. Known compounds require cross-referencing with literature melting points, spectral data, or chromatographic retention times . Include detailed experimental protocols in the main manuscript or supplementary materials, adhering to journal guidelines for compound reporting .

Q. How can researchers mitigate risks when handling phenylmercury(1+) compounds in the lab?

Follow strict safety protocols: use fume hoods, wear nitrile gloves, and avoid skin contact. Toxicity data indicate acute exposure risks to renal and nervous systems . Store compounds in sealed containers labeled with hazard symbols. For spills, use mercury-absorbent materials (e.g., sulfur-based powders) and decontaminate surfaces with 10% sodium thiosulfate .

Q. What analytical methods are recommended for quantifying phenylmercury(1+) in complex matrices?

Use ion-pairing chromatography with cold vapor inductively coupled plasma mass spectrometry (IP-CV-ICP-MS) for simultaneous speciation of inorganic Hg, methylmercury, and phenylmercury(1+). Validate methods with certified reference materials (CRMs) and spike-recovery tests in environmental or biological samples .

Advanced Research Questions

Q. How can contradictory findings in phenylmercury(1+) toxicity studies be resolved?

Conduct dose-response studies across multiple models (e.g., in vitro cell lines, in vivo rodent assays) to clarify mechanisms. Compare results against inorganic mercury controls, as phenylmercury(1+) may exhibit similar nephrotoxic effects . Account for variables like exposure duration, metabolic pathways, and interspecies differences using meta-analysis frameworks .

Q. What experimental designs address regulatory restrictions on phenylmercury(1+) catalysts in polyurethane research?

EU Regulation No. 848/2012 restricts phenylmercury catalysts (e.g., phenylmercury acetate, CAS 62-38-4) in elastomer production . For compliant studies, substitute with non-mercury catalysts (e.g., bismuth/zinc complexes) or explore greener polymerization methods. For legacy data analysis, contextualize findings within current regulatory frameworks .

Q. How can isotopic tracing improve understanding of phenylmercury(1+) environmental fate?

Employ mercury stable isotope analysis (δ²⁰²Hg, Δ¹⁹⁹Hg) to track methylation/demethylation pathways in soil-water systems. Combine with microbial community profiling to identify Hg-resistant bacteria influencing speciation . Field studies should correlate isotopic signatures with regional mercury inventories .

Methodological Challenges and Solutions

Q. What strategies validate phenylmercury(1+) detection in low-concentration samples?

Optimize pre-concentration techniques (e.g., solid-phase extraction) paired with CV-ICP-MS. Report limits of detection (LODs) and quantification (LOQs) using IUPAC guidelines. Cross-validate with alternative methods like gas chromatography-atomic fluorescence spectroscopy (GC-AFS) .

Q. How should researchers reconcile discrepancies in phenylmercury(1+) stability across solvent systems?

Conduct stability assays under varying pH, light, and temperature conditions. Use kinetic modeling to predict degradation rates. For polar solvents (e.g., water, methanol), monitor hydrolysis via LC-MS and compare with computational simulations .

Data Reporting and Compliance

Q. What metadata are critical for phenylmercury(1+) studies to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Include CAS numbers, synthetic routes, spectral raw data, and environmental sampling coordinates. Use platforms like PubChem or ChemSpider for public deposition. Adhere to the EU’s common data platform guidelines for interoperability .

Q. How can interdisciplinary collaboration enhance phenylmercury(1+) research?

Partner with toxicologists for mechanistic insights, regulators for policy alignment, and data scientists for machine learning-driven toxicity prediction. Jointly publish in open-access journals to ensure transparency and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.